![molecular formula C18H14ClN3O4 B15042470 (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15042470.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-methylbenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include amines, substituted derivatives, and various functionalized pyrazolidine-3,5-diones.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may be attributed to the inhibition of key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-chlorophenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H14ClN3O4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[(4-methyl-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H14ClN3O4/c1-10-4-6-13(9-15(10)19)21-18(24)14(17(23)20-21)7-12-5-3-11(2)16(8-12)22(25)26/h3-9H,1-2H3,(H,20,23)/b14-7- |
InChI Key |
XOZKCCYDKSUJOK-AUWJEWJLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-1-(4-methyl-3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042395.png)
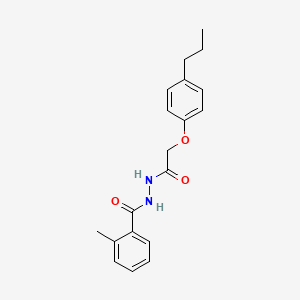
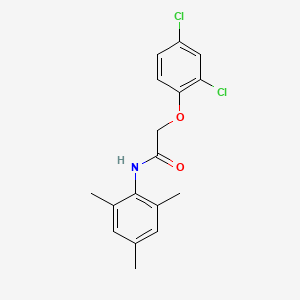
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15042416.png)
![N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15042424.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B15042428.png)
![Propyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B15042430.png)
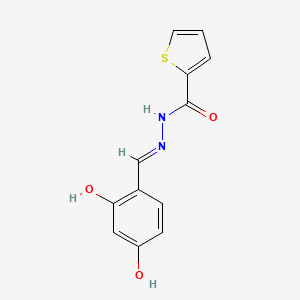
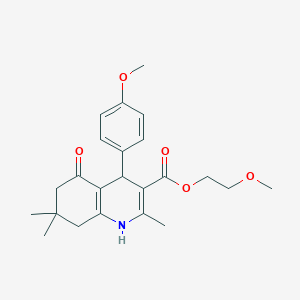
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B15042445.png)
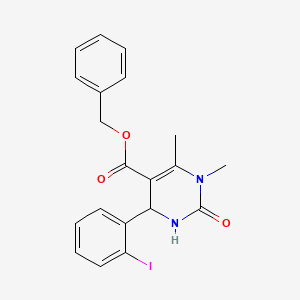
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide](/img/structure/B15042454.png)
![2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15042469.png)
